3,4-dichloro-N-[(1r,2r)-2-(diethylamino)cyclohexyl]-N-methylbenzamide
Overview
Description
3,4-dichloro-N-[(1r,2r)-2-(diethylamino)cyclohexyl]-N-methylbenzamide is a chemical compound with the molecular formula C18H26Cl2N2O . It is also known by its synonyms, including U-49900 and trans-3,4-dichloro-N-[2-(diethylamino)cyclohexyl]-N-methyl-benzamide .
Molecular Structure Analysis
The molecular structure of this compound includes a benzamide group substituted with two chlorine atoms and an N-methyl group . It also contains a cyclohexyl ring with a diethylamino group . The exact mass of the molecule is 356.1422188 g/mol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 357.3 g/mol . It has a computed XLogP3-AA value of 4.7, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The compound has five rotatable bonds . Its topological polar surface area is 23.6 Ų . The heavy atom count is 23 .Scientific Research Applications
Synthetic Opioid Research : U-47700 was developed as a synthetic opioid with potential analgesic properties, being investigated as an alternative to traditional opium-based derivatives. It was found to have increased analgesic properties and morphine-like behavioral features in animal models, but it did not progress to clinical trials due to its side effects and high potential for abuse (Elliott, Brandt, & Smith, 2016).
Public Safety and Legal Status : Due to its potency and risk of abuse, U-47700 has been subject to legal control. For instance, the Drug Enforcement Administration (DEA) placed U-47700 into Schedule I of the Controlled Substances Act to avoid an imminent hazard to public safety (Author unknown, 2016).
Toxicology and Forensic Analysis : The compound has been the subject of toxicological studies due to its association with several fatal intoxications. These studies are crucial in understanding its pharmacokinetics and in developing forensic analysis methods for detecting its presence in biological samples (Ross et al., 1983).
Emerging Drug of Abuse : U-47700 has emerged as a new psychoactive substance (NPS) on the illicit drug market. Its recreational use has been associated with serious intoxications and fatalities, leading to increased scrutiny and research into its effects and potential for harm (Kolesnikova et al., 2020).
Behavioral and Neurological Research : Studies have also been conducted to understand the behavioral and neurological effects of U-47700, including its impact on reward systems and potential for addiction (Baumann et al., 2020).
properties
IUPAC Name |
3,4-dichloro-N-[(1R,2R)-2-(diethylamino)cyclohexyl]-N-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26Cl2N2O/c1-4-22(5-2)17-9-7-6-8-16(17)21(3)18(23)13-10-11-14(19)15(20)12-13/h10-12,16-17H,4-9H2,1-3H3/t16-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXACJBKFKCCIOR-IAGOWNOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1CCCCC1N(C)C(=O)C2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)[C@@H]1CCCC[C@H]1N(C)C(=O)C2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601342695 | |
Record name | rel-3,4-Dichloro-N-[(1R,2R)-2-(diethylamino)cyclohexyl]-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601342695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-[(1r,2r)-2-(diethylamino)cyclohexyl]-N-methylbenzamide | |
CAS RN |
67579-76-4 | |
Record name | rel-3,4-Dichloro-N-[(1R,2R)-2-(diethylamino)cyclohexyl]-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601342695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | U-49900 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQV9XB7KFI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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